molecular formula C13H14FN3O B10978616 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 93669-27-3

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B10978616
CAS No.: 93669-27-3
M. Wt: 247.27 g/mol
InChI Key: HRLUVMKWVSMDCV-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to remove the fluoro group or to modify the imidazole ring.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluoro group.

Major Products

    Oxidation: Formation of N-oxides of the imidazole ring.

    Reduction: Formation of de-fluorinated or modified imidazole derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied as a potential pharmaceutical agent due to its structural components: the imidazole ring and the benzamide moiety. These features contribute to its ability to interact with biological targets, making it a valuable building block for synthesizing new drugs.

Anticancer Properties

Research indicates that 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide may inhibit the activity of certain proteins involved in cancer cell proliferation. For example, it has been shown to modulate the activity of kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells. Inhibition of KSP can lead to apoptosis in cancer cells, suggesting that this compound could be developed into an anticancer therapeutic agent.

Antimicrobial Activity

Compounds with imidazole rings are often associated with antimicrobial properties. Studies have demonstrated that derivatives of imidazole exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for this compound are comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Biological Studies

The biological activities of this compound extend beyond antimicrobial and anticancer effects. The imidazole moiety is known for its role in enzyme catalysis and receptor interactions, making this compound a candidate for studying various biochemical pathways.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes can be leveraged in drug development. For instance, it could serve as a lead compound for designing inhibitors targeting enzymes implicated in diseases such as diabetes or inflammation.

Interaction with Biological Macromolecules

Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have shown that this compound binds effectively to various biological macromolecules, providing insights into its mechanism of action.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

Synthetic Routes

The synthesis can be achieved through:

  • Benzamide Formation : Starting from benzoyl chloride reacted with 3-(1H-imidazol-1-yl)propylamine.
  • Fluorination : Introducing the fluorine substituent can enhance metabolic stability and bioactivity.

Reaction Conditions

Common reagents include:

  • Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, while the fluoro group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound characterized by a fluorobenzamide structure with an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

PropertyValue
Molecular FormulaC13H14FN3O
Molecular Weight247.27 g/mol
IUPAC Name4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide
InChIInChI=1S/C13H14FN3O/c14-12-4-2-11(3-5-12)13(18)16-6-1-8-17-9-7-15-10-17/h2-5,7,9-10H,1,6,8H2,(H,16,18)
InChI KeyUDWWHSITWKERNI-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)F

Antimicrobial Activity

Research indicates that derivatives of imidazole and benzamide structures exhibit significant antimicrobial properties. A study evaluating various benzimidazole derivatives found that compounds similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentration (MIC) values were assessed against strains such as Staphylococcus aureus and Escherichia coli, revealing effective antibacterial properties comparable to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that imidazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated significant cytotoxicity against several cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. The imidazole ring can chelate metal ions, which may play a crucial role in its mechanism of action against microbial pathogens and cancer cells. Additionally, the fluorine atom may enhance the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.

Study 1: Antimicrobial Efficacy

In a comparative study of various benzimidazole derivatives, this compound exhibited an MIC of 50 μg/ml against S. aureus, outperforming several other tested compounds. This suggests its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of imidazole derivatives highlighted that compounds structurally related to this compound induced apoptosis in human cancer cell lines at concentrations as low as 10 μM. This study emphasizes the need for further exploration into its therapeutic applications in oncology .

Properties

CAS No.

93669-27-3

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C13H14FN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18)

InChI Key

HRLUVMKWVSMDCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

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